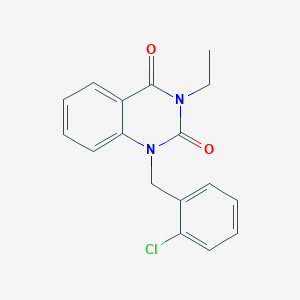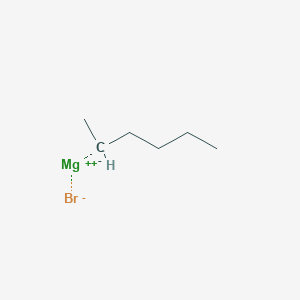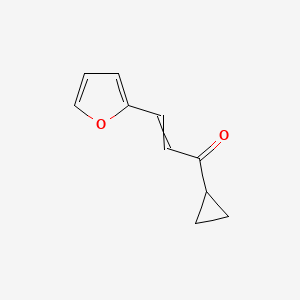
calcium;3-methyl-2-oxopentanoate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;3-methyl-2-oxopentanoate;hydrate, also known as calcium bis(3-methyl-2-oxopentanoate), is an organic calcium salt with the molecular formula C12H18CaO6 and a molecular weight of 298.35 g/mol . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of calcium;3-methyl-2-oxopentanoate;hydrate involves several steps. One method includes dripping diethyl oxalate into an alcoholic solution of sodium alkoxide, followed by the addition of 2-methyl butyraldehyde. The mixture is stirred and an alkali solution is added. After heat insulation, the acid is regulated, and the mixture is extracted. Water is added to the extracting solution, and an aqueous solution of calcium chloride is dripped to obtain the coarse product. This product is then refined in a mixed solvent of purified water and organic solvent to obtain the final compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be mild in reaction conditions, easy to operate, and involves fewer steps. The raw materials used are inexpensive and environmentally friendly, minimizing waste and pollution .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;3-methyl-2-oxopentanoate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
Calcium;3-methyl-2-oxopentanoate;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of various industrial products, including catalysts and additives
Mécanisme D'action
The mechanism of action of calcium;3-methyl-2-oxopentanoate;hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Calcium;3-methyl-2-oxopentanoate;hydrate can be compared with other similar compounds, such as:
Calcium 3-methyl-2-oxovalerate: Similar in structure but may have different reactivity and applications.
Calcium 3-methyl-2-oxobutanoate: Another related compound with distinct properties and uses.
Calcium 3-methyl-2-oxopropanoate: Shares some similarities but differs in molecular structure and function
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Propriétés
Formule moléculaire |
C12H20CaO7 |
|---|---|
Poids moléculaire |
316.36 g/mol |
Nom IUPAC |
calcium;3-methyl-2-oxopentanoate;hydrate |
InChI |
InChI=1S/2C6H10O3.Ca.H2O/c2*1-3-4(2)5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2 |
Clé InChI |
KKAKCARVZYYCEV-UHFFFAOYSA-L |
SMILES canonique |
CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butyl-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097982.png)
![1-(Pyridin-3-yl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097986.png)


![1-methyl-3-(2-methylprop-2-en-1-yl)-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097991.png)


![2-Cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14097995.png)
![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14098005.png)
![(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B14098008.png)
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098009.png)
![6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B14098023.png)
